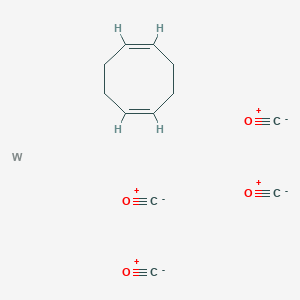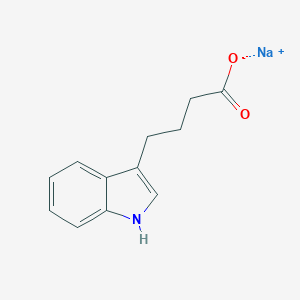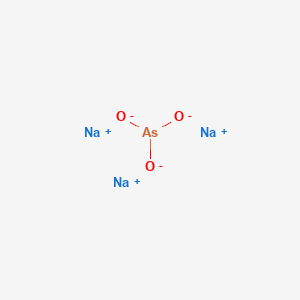
Allylaminotrimethylsilane
Overview
Description
Allylaminotrimethylsilane is a useful research compound. Its molecular formula is C6H15NSi and its molecular weight is 129.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell Adhesion Surfaces : Allylamine was pulse-plasma polymerized onto polysiloxane to create surfaces conducive to neuronal cell adhesion. This method enabled the creation of reusable cell culture surfaces that didn't require polylysine pretreatment, could be autoclaved, and maintained cell growth compatibility even after multiple autoclaving cycles and simple cleaning procedures (Harsch et al., 2000).
Carbohydrate-Modified Polysiloxanes : Allylamides of gluconic acid were synthesized using allylamine, resulting in well-defined polysiloxanes with pendant sugar units. These modified polysiloxanes exhibited morphological transitions in molecular aggregates in water, indicating potential applications in material science (Ma & Feng, 2006).
Asymmetric Allylation of Imines : Allylamine derivatives were used in the catalytic asymmetric allylation of imines, contributing to the field of enantioselective C-C bond formation. This involved using tetraallylsilane with a bis-pi-allylpalladium catalyst, demonstrating a method for synthesizing chiral homoallylamines (Fernandes & Yamamoto, 2004).
Hydrosilylation of Allyl Derivatives : Allyl derivatives, including allyl acetate and N,N-dimethylallylamine, underwent hydrosilylation reactions with hydrosilanes in the presence of a catalyst, offering insights into structure-reactivity relationships important in organometallic chemistry (Igarashi et al., 2014).
Polybenzoxazine Nanocomposites : Allylamine was involved in synthesizing bifunctional phenolic compounds based on a double-decker silsesquioxane. The resulting polybenzoxazine prepolymers, combined with polydimethylsiloxane, exhibited high thermal stability, flexibility, and transparency, suggesting applications in advanced material science (Liao, Lin, & Kuo, 2017).
Biocidal Polymers : Functional polysiloxanes bearing primary alcohols and quaternary ammonium salts were synthesized using allylic derivatives like N,N-dimethylallylamine. These polymers showed high biocidal activity, suggesting their potential in creating antimicrobial surfaces (Hazziza‐Laskar, Hélary, & Sauvet, 1995).
Properties
IUPAC Name |
N-trimethylsilylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJKAASRNUVNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370013 | |
| Record name | ALLYLAMINOTRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-97-8 | |
| Record name | ALLYLAMINOTRIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylaminotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)


![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)




